molecular formula C16H14N2O3S B2793514 N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea CAS No. 713113-96-3

N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No. B2793514
CAS RN: 713113-96-3
M. Wt: 314.36
InChI Key: DNIYSTOLEMJBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides .

Scientific Research Applications

Anticancer Potential

Thiourea derivatives, including those structurally similar to N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, have been investigated for their potential anticancer activities. For instance, novel thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines, with IC50 values indicating more potent activity than hydroxyurea, a standard in cancer treatment (Ruswanto et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal properties of thiourea derivatives. N-benzoyl-N'-alkylthioureas and their metal complexes, for example, showed significant activity against fungi and yeast, suggesting potential for use in treatments against infectious diseases (Rafael del Campo et al., 2004).

Material Science Applications

In materials science, thiourea derivatives have been utilized as selective extractants and in the development of solid supported liquid membrane (SLM) systems for the extraction of toxic metals, particularly mercury, demonstrating high selectivity and potential for environmental cleanup (C. Fontàs et al., 2005).

Plant Growth and Bioactivity

Thiourea derivatives have also been explored for their bioactivity, including plant growth promotion activities. The synthesis of N-benzoyl-N'-carboxyalkyl substituted thiourea derivatives revealed some compounds with excellent plant growth promotion activities, indicating potential agricultural applications (Zhonghua Li et al., 2003).

Corrosion Inhibition

The corrosion inhibition effects of N-Aroyl-N'-Aryl thiourea derivatives on carbon steel in sulfuric acid media were investigated, showing that these compounds can retard both cathodic and anodic reactions in acid media, suggesting their use in protecting industrial materials from corrosion (Uday H. R. Al-Jeilawi et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea interacts with its targets by inhibiting their activity . The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of this neurotransmitter in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea can lead to enhanced nerve signal transmission and reduced inflammation, respectively . These molecular and cellular effects can potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders and inflammatory conditions.

Future Directions

The future directions in the study of these compounds could involve further exploration of their therapeutic potential. For instance, they could be studied as possible agents for treating Alzheimer’s disease . Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYSTOLEMJBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.